molecular formula C6H7FN2 B1330851 2-Fluorophenylhydrazine CAS No. 2368-80-1

2-Fluorophenylhydrazine

Cat. No.: B1330851
CAS No.: 2368-80-1
M. Wt: 126.13 g/mol
InChI Key: PENWGQNPFRRVQI-UHFFFAOYSA-N
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Description

2-Fluorophenylhydrazine, also known as 2-FPH, is a versatile and widely used compound in organic chemistry. Its synthesis and use in scientific research applications have been extensively studied and documented. 2-FPH is an important reagent for the synthesis of various organic compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : 2-Fluorophenylhydrazine and its derivatives are often synthesized for research purposes. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine was achieved through diazotization and reduction reactions, demonstrating a high yield and purity, making it a viable method for industrial synthesis (Zhong-liang, 2010).

  • Analytical Characterization : Research has been conducted to differentiate and characterize various fluorophenylhydrazine isomers. This includes studies like the differentiation of 3-fluorophenmetrazine (3-FPM) from its ortho- and para-substituted isomers using extensive analytical techniques (McLaughlin et al., 2017).

Biological and Medical Research

  • Bioimaging and Fluorescence Studies : this compound derivatives are used in the development of fluorescent probes for bioimaging. For example, a study on an ICT-based fluorescent probe for measuring hydrazine in biological and water samples utilized fluorophenylhydrazine derivatives. These probes exhibit low cytotoxicity, high cell permeability, and are useful for fluorescence imaging in biological systems like HeLa cells and zebrafish (Zhu et al., 2019).

  • Pharmacological Studies : this compound compounds have been studied for their potential pharmacological applications. A study on synthetic studies with [18F]p-fluorobenzenediazonium chloride, for instance, explored the synthesis of radiolabeled compounds like [18F]WIN 44577, indicating their potential use in positron emission tomographic studies (Feliu, 1988).

Other Applications

  • Diverse Chemical Applications : this compound derivatives have been utilized in various chemical syntheses, demonstrating their versatility. For example, research on the synthesis of 2-fluoroacrylic building blocks for the synthesis of fluorinated heterocyclic compounds explored the use of phenylhydrazine derivatives in producing a range of products (Shi et al., 1996).

Safety and Hazards

2-Fluorophenylhydrazine is considered hazardous. It may cause skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer. It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(2-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENWGQNPFRRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062353
Record name Hydrazine, (2-fluorophenyl)-
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-80-1, 2924-15-4
Record name (2-Fluorophenyl)hydrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2-fluorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorophenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-fluorophenyl)-
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Record name Hydrazine, (2-fluorophenyl)-
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Record name 2-Fluorophenylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-fluorophenylhydrazine in organic synthesis?

A1: this compound serves as a versatile reagent in synthesizing heterocyclic compounds. It plays a crucial role in forming pyrazole derivatives, a class of compounds with known biological activity. [] For instance, it reacts with acrylonitrile derivatives to produce aminopyrazole intermediates, essential for developing neuropeptide Y antagonists. []

Q2: Can you provide an example of how this compound is utilized in the development of specific compounds?

A2: Certainly! In the synthesis of Carfentrazone-ethyl, a potent herbicide, this compound acts as the starting material. [] The synthesis involves several steps, including amidrazone formation, phosgene cyclization, difluoromethylation, nitration, hydrogenation, diazotization, and finally, reaction with ethyl acrylate to yield Carfentrazone-ethyl. []

Q3: How does the fluorine atom in this compound contribute to its reactivity or the properties of the final compounds?

A3: The presence of fluorine in this compound influences both reactivity and final compound properties. In the synthesis of neuropeptide Y antagonists, the fluorine atom becomes part of the pharmacophore, the region of the molecule responsible for biological activity. [] Additionally, fluorine's presence can impact the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are crucial for drug development.

Q4: Are there alternative synthesis routes for compounds like Carfentrazone-ethyl that don't rely on this compound?

A4: While this compound is a common starting material for Carfentrazone-ethyl, researchers have explored alternative synthetic pathways. One method utilizes 4-chloro-2-fluorophenyl hydrazine, undergoing reactions like condensation, 1,3-dipolar cycloaddition, and oxidation to form a key intermediate in Carfentrazone-ethyl synthesis. [] This highlights ongoing efforts to optimize synthetic strategies for efficiency and cost-effectiveness.

Q5: Beyond herbicides and neuropeptide Y antagonists, are there other applications for compounds derived from this compound?

A5: Yes, this compound derivatives exhibit promising antimicrobial activity. [] Studies have shown that Tetracaine thiosemicarbazide derivatives, synthesized using this compound, demonstrate activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests potential applications in developing novel antimicrobial agents.

Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A6: Researchers utilize a range of analytical techniques to characterize this compound and its derivatives. Common methods include:

  • Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and confirm the structure of the synthesized compounds. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is valuable for characterizing fluorine-containing compounds and investigating chiral discrimination of monosaccharides derivatized with this compound. []
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides precise molecular weight information, aiding in structural confirmation. []

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